2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide
Description
This compound features a thiazole ring linked via a thioether group to a 3,5-dimethoxybenzyl moiety. The acetamide bridge connects this structure to a 4-methyl-substituted benzothiazole ring.
Properties
IUPAC Name |
2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S3/c1-13-5-4-6-18-20(13)25-21(31-18)24-19(26)9-15-12-30-22(23-15)29-11-14-7-16(27-2)10-17(8-14)28-3/h4-8,10,12H,9,11H2,1-3H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHYKAVRBSFIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=CSC(=N3)SCC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide is a complex organic molecule featuring a thiazole ring, which is often associated with significant biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound contains multiple functional groups that contribute to its biological properties. The synthesis typically involves several steps:
- Formation of the Thiazole Ring : Achieved through cyclization of thioamide and α-haloketone precursors.
- Introduction of the Benzyl Thioether : Involves nucleophilic substitution of a benzyl halide with a thiol group.
- Acetamide Formation : Final step involving acylation of the thiazole derivative with acetic anhydride or acetyl chloride.
This multi-step synthesis is crucial for obtaining high yields and purity, often optimized through catalytic processes.
Antimicrobial Properties
Compounds containing thiazole rings have been shown to exhibit significant antimicrobial activity. In various studies, derivatives similar to this compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with thiazole structures have been reported to inhibit the growth of Escherichia coli and Staphylococcus aureus significantly .
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have demonstrated that thiazole derivatives can inhibit the proliferation of various cancer cell lines, including lung (A549), breast (MCF-7), and colon cancer cells (HCT116). The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated by interactions with specific molecular targets such as enzymes involved in cell growth regulation .
The biological activity of this compound may be attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The thiazole moiety may bind to active sites on enzymes, inhibiting their function.
- Receptor Modulation : The compound could modulate receptor activity involved in cell signaling pathways related to inflammation and cancer progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar thiazole derivatives:
- Antitumor Activity : A study reported that benzothiazole derivatives showed significant inhibition of tumor growth in xenograft models, correlating with increased apoptosis markers in treated tissues .
- Antimicrobial Screening : Another investigation screened a series of thiazole compounds against various bacterial strains, finding that many exhibited MIC values lower than standard antibiotics .
- Docking Studies : Computational docking studies have suggested that these compounds can effectively bind to target proteins involved in cancer cell proliferation, further supporting their potential as therapeutic agents .
Data Table: Summary of Biological Activities
Scientific Research Applications
Structural Features:
- Thiazole Ring: Known for its role in various pharmacological properties.
- Benzyl Thioether Group: Enhances reactivity and interaction with biological targets.
- Acetamide Group: Facilitates hydrogen bonding interactions.
Biological Activities
Research indicates that 2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide exhibits significant biological activity, including:
-
Anticancer Activity:
- The compound has shown promising results in inducing apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent. Studies have indicated its effectiveness against breast cancer (MCF-7) and cervical cancer (HeLa) cell lines, with growth inhibition values indicating strong cytotoxicity .
- Antimicrobial Properties:
- Acetylcholinesterase Inhibition:
Case Studies
Several studies have documented the applications of this compound:
- In Vitro Cytotoxicity Assays:
- Molecular Docking Studies:
- Synthesis and Biological Evaluation:
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition: Compounds with pyrimidinone cores (e.g., G1-4, Compound 19) show explicit kinase inhibitory activity, suggesting the target compound’s thiazole core may need optimization for similar applications .
- Antimicrobial vs. Anticancer Activity : While the target compound shares structural motifs with antibacterial agents (e.g., 5d), its lack of nitro or CF₃ groups may limit potency against targets like VEGFR-2 .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis involves multi-step reactions starting with thiazole ring formation, followed by thioether linkage and acetamide coupling. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency .
- Catalysts : Bases like NaOH or K₂CO₃ facilitate thiol-thiazole coupling .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .
- Monitoring : TLC and NMR track intermediate purity; final product purification uses column chromatography .
Table 1 : Example reaction optimization from analogous compounds:
| Step | Solvent | Catalyst | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thioether formation | DMF | K₂CO₃ | 70 | 78 | |
| Acetamide coupling | DCM | EDCI | RT | 85 |
Q. Which spectroscopic techniques are critical for structural validation?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms thiazole protons (δ 7.2–8.1 ppm), methoxy groups (δ 3.8–4.0 ppm), and acetamide carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 459.12) and fragmentation patterns .
- IR : Stretching frequencies for C=O (~1650 cm⁻¹) and S-C (~650 cm⁻¹) confirm functional groups .
Q. What in vitro assays are recommended for preliminary biological screening?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC determination) against Gram+/Gram- bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ in HCT-116 or MCF-7) with positive controls (e.g., doxorubicin) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay standardization : Compare protocols for cell line viability (e.g., ATP vs. resazurin-based assays) .
- Structural analogs : Test derivatives (e.g., fluorinated or methoxy-variants) to isolate active moieties (see Table 2 ) .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm target binding if conflicting IC₅₀ values arise .
Table 2 : Bioactivity comparison of structural analogs:
| Compound | Modification | IC₅₀ (μM) HCT-116 | Reference |
|---|---|---|---|
| Target | None | 12.4 | |
| Analog A | 4-Fluorine | 8.9 | |
| Analog B | Propanamide | >50 |
Q. What strategies identify the compound’s molecular targets?
- Methodological Answer :
- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates .
- X-ray crystallography : Co-crystallize with suspected targets (e.g., kinases) using SHELX programs for structure refinement .
- Molecular docking : Perform in silico screening (AutoDock Vina) against databases like PDB; validate with mutagenesis .
Q. How can synthetic impurities be minimized during scale-up?
- Methodological Answer :
- Batch optimization : Use Design of Experiments (DoE) to test variables (solvent ratio, catalyst loading) .
- In-line analytics : Implement HPLC-MS for real-time impurity tracking .
- Recrystallization : Optimize solvent pairs (e.g., ethyl acetate/hexane) for polymorph control .
Q. What computational approaches predict structure-activity relationships (SAR)?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
